molecular formula C16H18N2OS B1369117 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 725226-42-6

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B1369117
CAS No.: 725226-42-6
M. Wt: 286.4 g/mol
InChI Key: YIDYBLOXRURHCJ-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of aminothiophenes This compound is characterized by its unique structure, which includes a thiophene ring fused with a cyclopentane ring, an amino group, and a carboxamide group

Biochemical Analysis

Biochemical Properties

2-Amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which is crucial for cellular defense against oxidative stress . The compound interacts with Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and leading to the activation of NRF2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In murine macrophages (RAW 264.7 cells), the compound significantly reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) . Additionally, it inhibits the production of inflammatory mediators like prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) . These effects suggest that the compound modulates cell signaling pathways, gene expression, and cellular metabolism to exert its anti-inflammatory properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . By disrupting the KEAP1-NRF2 interaction, the compound stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes . This leads to the upregulation of cytoprotective proteins such as NQO1 and HO-1, which help mitigate oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability in human, rat, and mouse liver microsomes, with an optimal half-life (T1/2) and intrinsic clearance (Clint) . Long-term studies in vitro have shown that the compound maintains its anti-inflammatory activity without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation of the NRF2 pathway . The compound interacts with enzymes such as NQO1 and HO-1, which play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance . These interactions contribute to the compound’s overall anti-inflammatory and cytoprotective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to localize in specific cellular compartments, such as the cytoplasm and nucleus, is essential for its function in modulating the NRF2 pathway . Additionally, its distribution within tissues is influenced by factors such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with KEAP1 to release NRF2 . Upon activation, NRF2 translocates to the nucleus, where it binds to AREs and initiates the transcription of target genes . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the 4-methylbenzyl group, which can enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties. Additionally, the fused cyclopentane ring provides structural rigidity, which can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8H,2-4,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYBLOXRURHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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